The synthesis of 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has been explored in several scientific studies. A common method involves the reaction of 3-cyclohexylpropanoic acid with 2-amino-5-nitrothiazole in the presence of a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and a base like N,N-diisopropylethylamine (DIPEA). []
Another approach utilizes 3-cyclohexylpropanoyl chloride as the starting material, reacting it with 2-amino-5-nitrothiazole in the presence of a base like triethylamine. []
For example, 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has been reported as a potent glucokinase activator. [, , ] Glucokinase plays a crucial role in glucose homeostasis, and its activation can lead to beneficial effects in diabetes management. The compound likely binds to a specific site on glucokinase, inducing a conformational change that enhances its enzymatic activity.
Additionally, the compound has been identified as a potential inhibitor of Brd4 bromodomain 1. [] Bromodomains are protein domains that recognize acetylated lysine residues, and their inhibition can disrupt epigenetic regulation and affect cellular processes. 3-cyclohexyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide possibly competes with acetylated lysine residues for binding to the Brd4 bromodomain, thereby interfering with its function.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1